

Unraveling the Enantioselective Mechanism of Action of ent-Heronamide C: A Comparative Guide

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Compound of Interest		
Compound Name:	ent-Heronamide C	
Cat. No.:	B12417941	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ent-Heronamide C**, a synthetic enantiomer, with its natural counterpart, Heronamide C, and other membrane-targeting agents. We delve into the experimental data that confirms its mechanism of action, focusing on its interaction with fungal cell membranes. This document is intended to be a valuable resource for researchers in antifungal drug discovery and development.

At a Glance: Comparative Antifungal Activity

ent-Heronamide C was designed as a molecular probe to investigate the stereospecificity of Heronamide C's biological activity.[1][2] While sharing the same molecular formula and connectivity, its mirrored stereochemistry leads to differences in its antifungal potency, highlighting the chiral nature of its interaction with cellular targets.



Compound	Target Organism	IC50 (µM)	Reference
ent-Heronamide C	Schizosaccharomyces pombe (wild-type)	0.26	[3]
S. pombe (erg2Δ mutant)	0.44	[3]	
S. pombe (erg31Δerg32Δ double mutant)	0.38	[3]	_
Heronamide C	Schizosaccharomyces pombe (wild-type)	~0.026 (10-fold more potent than ent-Heronamide C)	[3]
8-deoxyheronamide C	Schizosaccharomyces pombe (wild-type)	~0.52 (20-fold less potent than Heronamide C)	[3]
BE-14106	Schizosaccharomyces pombe	0.50	[4]
Amphotericin B	Various Fungi	Broad range, typically <1 μΜ	N/A

Table 1: Comparative in vitro antifungal activity of **ent-Heronamide C** and related compounds. The data illustrates the superior potency of the natural (+)-enantiomer, Heronamide C, and provides a benchmark against other membrane-active agents.

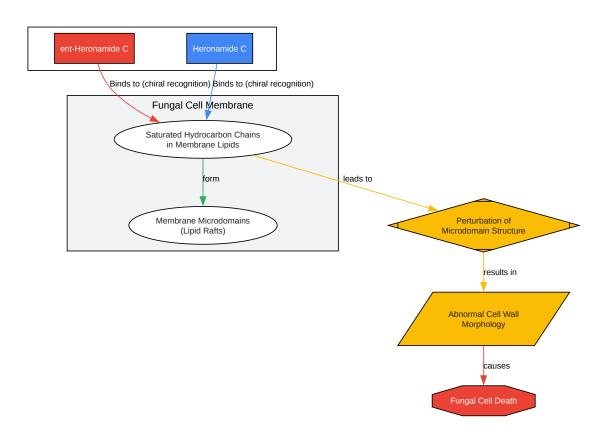
Mechanism of Action: Targeting Saturated Lipid Chains in Fungal Membranes

Heronamides exert their antifungal effect by directly interacting with the fungal cell membrane. [5] Unlike polyene antibiotics such as Amphotericin B that bind to ergosterol, heronamides specifically target saturated hydrocarbon chains within membrane lipids. [6] This interaction disrupts the organization of membrane microdomains, often referred to as lipid rafts, which are crucial for various cellular processes, including cell wall synthesis and signaling. [5][7]



The enantiomer, **ent-Heronamide C**, is believed to share this fundamental mechanism of action. However, the difference in potency between **ent-Heronamide C** and Heronamide C strongly suggests that the interaction with the membrane components is stereospecific.[8] This chiral recognition likely influences the binding affinity and the degree of membrane perturbation.

Below is a diagram illustrating the proposed mechanism of action.



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Caption: Proposed mechanism of action for Heronamide C and its enantiomer.

Experimental Confirmation: Key Methodologies

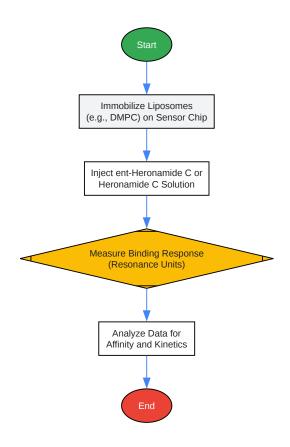
The mechanism of action of heronamides has been elucidated through a combination of biophysical and cell-based assays.



Surface Plasmon Resonance (SPR)

SPR has been instrumental in demonstrating the direct physical interaction between heronamides and lipid membranes.[5] This technique measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events without the need for labels.

Experimental Workflow:



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